![molecular formula C8H4ClN5O B170062 7-氯代四唑并[1,5-a]喹喔啉-4(5H)-酮 CAS No. 161154-16-1](/img/structure/B170062.png)

7-氯代四唑并[1,5-a]喹喔啉-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

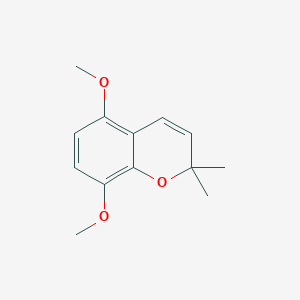

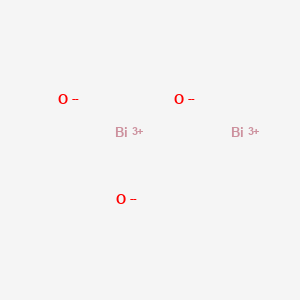

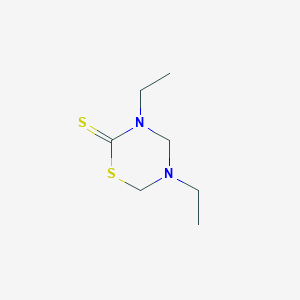

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is a chemical compound with the molecular formula C15H8ClN5O . It is related to the class of compounds known as quinoxalines, which have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

The synthesis of related compounds, such as pyrrolo[1,2-a]quinoxalin-4(5H)-ones, has been reported to be achieved through the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of these compounds .Molecular Structure Analysis

The molecular structure of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is characterized by a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring . The molecule also contains a chloro group and a tetrazole ring .Chemical Reactions Analysis

Quinoxaline derivatives, including 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, can undergo various chemical reactions. For instance, the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones involves the ring opening and cyclization of aryl cyclopropanes .科学研究应用

喹喔啉及其衍生物概述

喹喔啉,也称为苯并吡嗪,是一种杂环化合物,其结构包括与吡嗪环稠合的苯环。该化合物及其衍生物,包括7-氯代四唑并[1,5-a]喹喔啉-4(5H)-酮,在染料、药物和抗生素(如埃奇霉素和左旋霉素)中具有广泛的应用。它们因其潜在的抗肿瘤特性而被研究,并被用作催化中的配体。喹喔啉的合成通常涉及邻苯二胺与1,2-二酮的缩合,以及其他方法(Pareek & Kishor, 2015)。

合成效用和生物学应用

喹喔啉的合成多功能性已通过从邻苯二胺和亲电试剂中创建苯并咪唑、喹喔啉和苯并[1,5]二氮杂卓的各种方法得到证明。这些方法使探索唑基噻唑的生物学应用以及开发化学合成的新荧光系统和程序成为可能(Ibrahim, 2011)。

生物医学研究中的喹喔啉衍生物

喹喔啉衍生物因其广泛的生物医学应用而受到认可,包括抗菌活性和对慢性代谢疾病的治疗。修饰喹喔啉结构的能力使其在各种治疗领域得到应用,展示了其在医学和生物医学研究中的重要性(Pereira et al., 2015)。

喹啉和喹唑啉生物碱在药物开发中的应用

对喹啉和喹唑啉生物碱的探索突出了它们重要的生物活性潜力,许多化合物表现出抗肿瘤、抗疟疾、抗菌和抗真菌特性。这些发现强调了喹喔啉衍生物在开发新药和疗法中的潜力(Shang et al., 2018)。

六氮杂菲(HAT)衍生物:从合成到应用

六氮杂菲衍生物与喹喔啉通过其含氮的多杂环芳香族体系相关,已在各种应用中得到利用,包括半导体、传感器和能量存储。基于HAT的研究综述突出了喹喔啉及其衍生物作为有机材料和纳米科学中基本支架的重要性(Segura et al., 2015)。

作用机制

Target of Action

The primary target of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, also known as CTBT, is the oxidative stress response system in yeast and filamentous fungi . It acts as an antifungal and chemosensitizing agent .

Mode of Action

CTBT interacts with its targets by inducing oxidative stress . This interaction results in an increased formation of reactive oxygen species (ROS) in fungal cells . It also enhances the cytotoxic activity of 5-fluorocytosine and azole antimycotics .

Biochemical Pathways

The biochemical pathways affected by CTBT are those involved in the oxidative stress response . The downstream effects of this interaction include the inhibition of growth in both Gram-positive and Gram-negative bacteria . The action of CTBT is bactericidal .

Pharmacokinetics

Its ability to induce oxidative stress in various organisms suggests that it can be absorbed and distributed effectively within these organisms .

Result of Action

The molecular and cellular effects of CTBT’s action include the induction of ROS formation, inhibition of bacterial growth, and enhancement of the cytotoxic activity of certain antimycotics . In E. coli, for example, CTBT induces an increase in ROS formation as measured by a ROS-specific probe .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CTBT. For instance, the susceptibility of bacterial cells to CTBT is greater compared to paraquat, menadione, and hydrogen peroxide . The deletion of oxidative stress-related genes leads to increased susceptibility . Exogenous antioxidants such as ascorbic acid, cysteine, and glutathione show protective effects against CTBT-induced growth inhibition . Therefore, CTBT could be a useful tool for studying ROS generation, oxidant sensing, and oxidative stress responses in different bacterial species .

未来方向

Quinoxaline derivatives, including 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

属性

IUPAC Name |

7-chloro-5H-tetrazolo[1,5-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN5O/c9-4-1-2-6-5(3-4)10-8(15)7-11-12-13-14(6)7/h1-3H,(H,10,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRTTWFBCBNVRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C3=NN=NN23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438933 |

Source

|

| Record name | 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |

CAS RN |

161154-16-1 |

Source

|

| Record name | 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)

![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)